4-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpiperidine-1-carboxamide
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Overview
Description
4-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpiperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a piperidine ring substituted with a bromopyrimidine moiety and a tert-butylcarboxamide group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpiperidine-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyrimidine and tert-butyl 4-hydroxypiperidine-1-carboxylate.
Nucleophilic Substitution: The hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate undergoes nucleophilic substitution with 5-bromopyrimidine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Purification: The crude product is purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and reduce costs. This includes the use of continuous flow reactors, automated purification systems, and scalable reaction protocols to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with modified functional groups.
Scientific Research Applications
4-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpiperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and cardiovascular diseases.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpiperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity. The bromopyrimidine moiety can interact with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their function.
Comparison with Similar Compounds
Similar Compounds
Macitentan: An endothelin receptor antagonist with a similar pyrimidine structure.
Bosentan: Another endothelin receptor antagonist with structural similarities.
Ambrisentan: A selective endothelin receptor antagonist with a related chemical structure.
Uniqueness
4-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)oxy-N-tert-butylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O2/c1-14(2,3)18-13(20)19-6-4-11(5-7-19)21-12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVZIXSVYBWVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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